(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene
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Overview
Description
(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene is a natural product found in Alpinia pinnanensis with data available.
Scientific Research Applications
Diarylheptanoids Research
Diarylheptanoids, including compounds similar to the one , have been identified in various plants and exhibit a range of biological activities. For example, new diarylheptanoids isolated from Rhizoma Zingiberis, which share structural similarities with the specified compound, have shown no cytotoxicity against HepG2 cell lines (Cui et al., 2019). Additionally, diarylheptanoids from Curcuma comosa have exhibited significant anti-inflammatory activities, as evidenced by their inhibition of nitric oxide production in macrophage cells (Sornkaew et al., 2015).
Antiproliferative and Estrogenic Activities
Research has revealed the antiproliferative properties of diarylheptanoids. In a study, diarylheptanoids from the seeds of Alpinia blepharocalyx showed significant antiproliferative activity against certain carcinoma and fibrosarcoma cells (Ali et al., 2001). Another study on diarylheptanoids from Curcuma comosa indicated that some of these compounds possess estrogenic activity, comparable to or higher than the phytoestrogen genistein (Suksamrarn et al., 2008).
Other Biological Properties
Additional studies on similar diarylheptanoids have indicated their diverse bioactivities. For instance, diarylheptanoids from Curcuma xanthorrhiza were found to have significant hypolipidemic action by inhibiting hepatic triglyceride secretion (Suksamrarn et al., 1994). Moreover, research on Curcuma kwangsiensis highlighted the inhibitory effects of its diarylheptanoids on nitric oxide production in lipopolysaccharide-activated macrophages (Li et al., 2010).
Properties
Molecular Formula |
C35H34O6 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S,5R)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C35H34O6/c1-41-32-23-31(39)33(35(40)34(32)30(38)22-16-25-11-6-3-7-12-25)29(26-17-20-28(37)21-18-26)14-8-13-27(36)19-15-24-9-4-2-5-10-24/h2-12,14,16-18,20-23,27,29,36-37,39-40H,13,15,19H2,1H3/b14-8+,22-16+/t27-,29-/m0/s1 |
InChI Key |
DJTINKKXBIBDGX-ABBSEULXSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=CC=C4 |
Synonyms |
alpinnanin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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